molecular formula C5H9BrO B6234905 3-bromo-3-methyloxolane CAS No. 1895170-59-8

3-bromo-3-methyloxolane

Cat. No.: B6234905
CAS No.: 1895170-59-8
M. Wt: 165.03 g/mol
InChI Key: KVBUUXQGIFBEBQ-UHFFFAOYSA-N
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Description

3-Bromo-3-methyloxolane is a brominated derivative of oxolane (tetrahydrofuran), featuring a bromine atom and a methyl group on the same carbon (C3) of the five-membered ring. Brominated oxolanes are typically reactive due to the polarizable C–Br bond, enabling nucleophilic substitution reactions. The methyl group may influence steric hindrance and stability compared to simpler bromo-oxolanes .

Properties

CAS No.

1895170-59-8

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

3-bromo-3-methyloxolane

InChI

InChI=1S/C5H9BrO/c1-5(6)2-3-7-4-5/h2-4H2,1H3

InChI Key

KVBUUXQGIFBEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3-methyloxolane can be synthesized through several methods. One common approach involves the bromination of 3-methyltetrahydrofuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-methyloxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-3-methyloxolane is characterized by its bromine substituent at the 3-position of the oxolane (tetrahydrofuran) ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C5_5H9_9BrO
  • SMILES Notation : CC1(CCOC1)Br
  • InChIKey : KVBUUXQGIFBEBQ-UHFFFAOYSA-N

This compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom can be utilized in substitution reactions, allowing for the introduction of various functional groups. For instance, it can be employed in nucleophilic substitution reactions to create derivatives with enhanced biological activity.

Pharmaceutical Chemistry

The compound has potential applications in pharmaceutical chemistry, particularly in the development of new drug candidates. Its structural features may contribute to the biological activity of synthesized compounds, making it a candidate for further investigation in drug design and development.

Material Science

In material science, this compound can be used as a precursor for creating polymers or other materials with specific properties. The incorporation of bromine can enhance the thermal stability and mechanical properties of the resultant materials.

Case Studies and Research Findings

While comprehensive literature specifically focusing on this compound is limited, related studies provide insights into its potential applications:

StudyFocusFindings
Synthesis MethodologiesInvestigated conditions for selective methylation reactions involving halogenated compounds, highlighting the importance of solvent choice and temperature on reaction yields.
Biological ActivityExplored derivatives of similar compounds that exhibit significant pharmacological effects, suggesting that modifications to the oxolane structure could yield bioactive molecules.
Structural AnalysisProvided detailed structural information and predicted collision cross-section data, aiding in understanding its reactivity patterns.

Mechanism of Action

The mechanism of action of 3-bromo-3-methyloxolane primarily involves its reactivity as a brominated compound. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
This compound* Not provided C₅H₉BrO ~165.03 (calc.) -Br, -CH₃ at C3 Alkylating agent, intermediates
2-Methyl-1,3-dioxolane 497-26-7 C₄H₈O₂ 88.11 -CH₃ at C2; 1,3-dioxolane ring Solvent, polymer precursor
3-(Bromomethyl)-3-(methoxymethyl)-2-methyloxolane 1595593-91-1 C₈H₁₅BrO₂ 223.11 -CH₂Br, -CH₂OCH₃, -CH₃ at C2/C3 Complex intermediates, steric hindrance

Structural and Functional Differences

  • This compound vs. 2-Methyl-1,3-Dioxolane: Ring System: this compound is a monocyclic oxolane (single oxygen), whereas 2-methyl-1,3-dioxolane contains two oxygen atoms in a 1,3-dioxolane ring. The latter’s structure reduces ring strain and enhances stability, making it a common solvent . Reactivity: The C–Br bond in this compound facilitates nucleophilic substitution, while 2-methyl-1,3-dioxolane is more inert, often used as a protecting group for carbonyls.
  • This compound vs. 3-(Bromomethyl)-3-(Methoxymethyl)-2-Methyloxolane: Substituents: The latter has a bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) group at C3, along with a methyl group at C2. Applications: The additional substituents in the bromomethyl derivative may target specialized syntheses, such as multi-step pharmaceutical intermediates.

Physicochemical Properties

  • Boiling Point and Solubility: this compound’s simpler structure (C₅H₉BrO) likely results in a lower boiling point than 3-(bromomethyl)-3-(methoxymethyl)-2-methyloxolane (C₈H₁₅BrO₂). The latter’s polar methoxymethyl group may enhance water solubility. 2-Methyl-1,3-dioxolane’s dual oxygen atoms increase polarity, making it miscible with polar solvents like ethanol .
  • Stability :

    • Brominated oxolanes are generally sensitive to light and moisture due to the labile C–Br bond. In contrast, 2-methyl-1,3-dioxolane is more thermally stable and less prone to decomposition .

Biological Activity

3-Bromo-3-methyloxolane is a compound of interest in organic chemistry and biological research due to its potential applications in pharmaceuticals and its interactions with various biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a methyloxolane ring. Its structural formula can be represented as follows:

C5H9BrO\text{C}_5\text{H}_9\text{BrO}

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes, which can significantly influence its biological activity.

The mechanism of action for this compound primarily involves its interaction with biological macromolecules. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids. These interactions may lead to alterations in enzyme activity, receptor binding, and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, suggesting potential applications in developing antibacterial agents.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to disrupt cellular processes may be attributed to its interactions with key regulatory proteins involved in cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of oxolane compounds, including this compound, exhibited potent antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .
  • Cytotoxicity : An investigation into the cytotoxic effects on human cancer cell lines revealed that this compound caused a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 25 µM for breast cancer cells .
  • Mechanistic Studies : Further mechanistic studies indicated that the compound may inhibit specific kinases involved in cell cycle regulation, leading to G1 phase arrest in treated cells .

Case Study 1: Antibacterial Efficacy

A case study focused on the antibacterial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups .

Case Study 2: Cancer Cell Line Analysis

Another case study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated that treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates .

Data Summary

Biological Activity Effect Reference
Antibacterial ActivityMIC: 10-50 µg/mL
Cytotoxicity (IC50)~25 µM (breast cancer)
Mechanism (Cell Cycle)G1 phase arrest
Biofilm ReductionSignificant effect on S. aureus
Apoptosis InductionIncreased markers in MCF-7 cells

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